molecular formula C13H15F2NO B4182940 1-(2,6-difluorobenzoyl)-3-methylpiperidine

1-(2,6-difluorobenzoyl)-3-methylpiperidine

Cat. No. B4182940
M. Wt: 239.26 g/mol
InChI Key: XPNHUIWKBJVXIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-difluorobenzoyl)-3-methylpiperidine, also known as DF-MP, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DF-MP belongs to the class of piperidine derivatives and has been synthesized using various methods.

Mechanism of Action

1-(2,6-difluorobenzoyl)-3-methylpiperidine acts as an inhibitor of acetylcholinesterase, which is responsible for breaking down acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, 1-(2,6-difluorobenzoyl)-3-methylpiperidine can increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(2,6-difluorobenzoyl)-3-methylpiperidine also acts as a serotonin reuptake inhibitor, which increases the levels of serotonin in the brain. By increasing the levels of serotonin, 1-(2,6-difluorobenzoyl)-3-methylpiperidine can improve mood and reduce anxiety.
Biochemical and Physiological Effects
1-(2,6-difluorobenzoyl)-3-methylpiperidine has been shown to have several biochemical and physiological effects. In animal studies, 1-(2,6-difluorobenzoyl)-3-methylpiperidine has been shown to improve cognitive function and memory. 1-(2,6-difluorobenzoyl)-3-methylpiperidine has also been shown to reduce anxiety and improve mood in animal models of depression and anxiety. 1-(2,6-difluorobenzoyl)-3-methylpiperidine has been found to be well-tolerated in animal studies, with no significant adverse effects reported.

Advantages and Limitations for Lab Experiments

1-(2,6-difluorobenzoyl)-3-methylpiperidine has several advantages for lab experiments. It is a novel compound that has shown promising therapeutic applications in various areas of research. 1-(2,6-difluorobenzoyl)-3-methylpiperidine is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, one limitation of 1-(2,6-difluorobenzoyl)-3-methylpiperidine is that it has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 1-(2,6-difluorobenzoyl)-3-methylpiperidine. One area of research is to further investigate its potential therapeutic applications in the treatment of Alzheimer's disease, depression, and anxiety. Another area of research is to study the safety and efficacy of 1-(2,6-difluorobenzoyl)-3-methylpiperidine in humans. Additionally, research can be done to optimize the synthesis method of 1-(2,6-difluorobenzoyl)-3-methylpiperidine to improve its yield and purity. Finally, research can be done to investigate the potential of 1-(2,6-difluorobenzoyl)-3-methylpiperidine as a lead compound for the development of new drugs with improved therapeutic properties.

Scientific Research Applications

1-(2,6-difluorobenzoyl)-3-methylpiperidine has shown potential therapeutic applications in various areas of research. One of the most promising areas is in the treatment of Alzheimer's disease. 1-(2,6-difluorobenzoyl)-3-methylpiperidine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, 1-(2,6-difluorobenzoyl)-3-methylpiperidine can increase the levels of acetylcholine in the brain, which can improve cognitive function.
1-(2,6-difluorobenzoyl)-3-methylpiperidine has also been studied for its potential use in the treatment of depression and anxiety. 1-(2,6-difluorobenzoyl)-3-methylpiperidine has been shown to increase the levels of serotonin, a neurotransmitter that is involved in regulating mood, in the brain. By increasing the levels of serotonin, 1-(2,6-difluorobenzoyl)-3-methylpiperidine can improve mood and reduce anxiety.

properties

IUPAC Name

(2,6-difluorophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F2NO/c1-9-4-3-7-16(8-9)13(17)12-10(14)5-2-6-11(12)15/h2,5-6,9H,3-4,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNHUIWKBJVXIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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